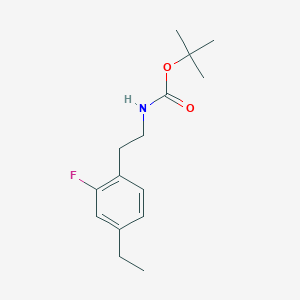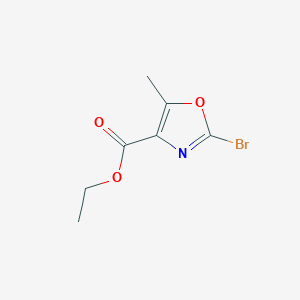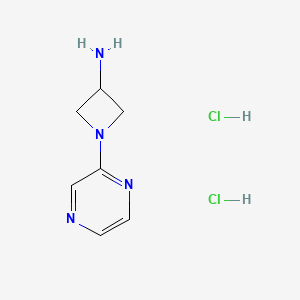
1-甲基-L-脯氨酸盐酸盐
描述
1-Methyl-L-proline hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-L-proline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-L-proline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成中的构建单元
1-甲基-L-脯氨酸盐酸盐可用作肽合成的构建单元 . 肽是氨基酸的短链,在生物功能中起着至关重要的作用。它们被用于药物发现、化学生物学和材料科学等各个领域。
Biginelli 缩合反应的催化剂
该化合物可作为催化剂,通过 Biginelli 缩合反应合成 3,4-二氢嘧啶-2-(1H)-酮,反应物为芳香醛、乙酰乙酸甲酯和尿素 . Biginelli 反应是一种多组分反应,用于合成 3,4-二氢嘧啶-2-(1H)-酮,它是许多药物化合物中的关键结构。
脯氨酰脯氨酸制备中的反应物
1-甲基-L-脯氨酸盐酸盐可用作制备脯氨酰脯氨酸的反应物 . 脯氨酰脯氨酸是一种二肽,常用于蛋白质结构和功能的研究。
作用机制
Target of Action
1-Methyl-L-proline hydrochloride is a derivative of the amino acid proline . Proline is an essential component of collagen and is important for the proper functioning of joints and tendons . It also helps maintain and strengthen heart muscles . .
Mode of Action
It can be inferred from the known functions of proline that it may play a role in protein synthesis and structure, as proline is a key component of many proteins .
Biochemical Pathways
1-Methyl-L-proline hydrochloride may be involved in the same biochemical pathways as proline. Proline is synthesized from glutamic acid in the body . It is also involved in the synthesis of collagen, a protein that provides structure and strength to various tissues in the body . .
Result of Action
Given its similarity to proline, it may contribute to the structure and function of proteins, particularly collagen .
生化分析
Biochemical Properties
1-Methyl-L-proline hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It acts as a building block in peptide synthesis and can serve as a catalyst in various organic reactions . The compound interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in proline metabolism . These interactions are crucial for the regulation of proline levels in cells and the maintenance of cellular homeostasis.
Cellular Effects
1-Methyl-L-proline hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of heat shock proteins in response to stress, thereby enhancing cellular stress tolerance . Additionally, the compound can modulate the activity of enzymes involved in proline metabolism, leading to changes in cellular energy production and redox balance . These effects are essential for maintaining cellular function and viability under different physiological conditions.
Molecular Mechanism
At the molecular level, 1-Methyl-L-proline hydrochloride exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For instance, the compound can inhibit proline dehydrogenase, leading to an accumulation of proline and subsequent changes in gene expression . Additionally, 1-Methyl-L-proline hydrochloride can interact with transcription factors and other regulatory proteins, influencing the expression of genes involved in stress response and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-L-proline hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that 1-Methyl-L-proline hydrochloride can have sustained effects on cellular function, including enhanced stress tolerance and altered metabolic activity
Dosage Effects in Animal Models
The effects of 1-Methyl-L-proline hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular stress tolerance and improve metabolic function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 1-Methyl-L-proline hydrochloride in clinical applications.
Metabolic Pathways
1-Methyl-L-proline hydrochloride is involved in several metabolic pathways, including proline and arginine metabolism . The compound can be converted into proline and other metabolites through enzymatic reactions involving proline dehydrogenase and pyrroline-5-carboxylate reductase . These metabolic pathways are essential for maintaining cellular energy balance and redox homeostasis, particularly under stress conditions .
Transport and Distribution
Within cells and tissues, 1-Methyl-L-proline hydrochloride is transported and distributed through specific transporters and binding proteins . The compound can be taken up by amino acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is important for the compound’s activity and function, as it allows for targeted interactions with specific biomolecules and cellular processes .
Subcellular Localization
The subcellular localization of 1-Methyl-L-proline hydrochloride is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria, where it can interact with enzymes involved in energy production and redox regulation . This localization is critical for the compound’s activity and function, as it ensures that it can effectively modulate cellular processes and maintain cellular homeostasis .
属性
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89614-97-1 | |
| Record name | L-Proline, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89614-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)

![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)

![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)

![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)
![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)
